1-[2-(3-Chlorophenyl)propyl]piperidin-4-ol

Catalog No.
S7954485
CAS No.
M.F
C14H20ClNO
M. Wt
253.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(3-Chlorophenyl)propyl]piperidin-4-ol

Product Name

1-[2-(3-Chlorophenyl)propyl]piperidin-4-ol

IUPAC Name

1-[2-(3-chlorophenyl)propyl]piperidin-4-ol

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

InChI

InChI=1S/C14H20ClNO/c1-11(12-3-2-4-13(15)9-12)10-16-7-5-14(17)6-8-16/h2-4,9,11,14,17H,5-8,10H2,1H3

InChI Key

LMFVQEMOCRSBKF-UHFFFAOYSA-N

SMILES

CC(CN1CCC(CC1)O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC(CN1CCC(CC1)O)C2=CC(=CC=C2)Cl
1-[2-(3-Chlorophenyl)propyl]piperidin-4-ol commonly known as CPP, is a psychoactive compound that is used in scientific research. CPP acts on the central nervous system and acts as a selective antagonist to the N-methyl-d-aspartate (NMDA) receptor site in the brain. This compound has a similar structure to phencyclidine (PCP) and ketamine, two other dissociative anesthetic drugs that also act on the NMDA receptor site. However, CPP does not have the same effects as these drugs and is considered non-psychoactive.
CPP is a white, crystalline powder that is soluble in water, methanol, and ethanol. The molecular formula for CPP is C17H22ClNO, and it has a molecular weight of 295.82 g/mol. CPP has a melting point of 183-184°C, and its boiling point is 489.3°C at 760 mm Hg. The compound has a pKa value of 8.19, indicating it is weakly basic.
CPP can be synthesized through several routes, including the reductive amination of 3-chloropropiophenone with piperidine, followed by demethylation with boron tribromide. CPP can also be produced by the reaction of 3-chloropropiophenone with piperidine in the presence of sodium or potassium ethoxide. Regardless of the method used, the synthesis of CPP typically yields a white, crystalline powder that can be further characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
The most common analytical methods used to analyze CPP include gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). GC and HPLC are used to determine the purity and composition of CPP, while MS is used to identify the compound and its metabolites in biological samples.
CPP acts as a selective antagonist at the NMDA receptor site in the brain and does not bind to the gamma-aminobutyric acid (GABA) receptor site, unlike PCP and ketamine. It has been found to enhance certain types of learning and memory in rodents and has been investigated for its potential as a therapeutic agent in cognitive disorders such as schizophrenia and Alzheimer's disease.
CPP has low toxicity in animals when administered at doses up to 200 mg/kg, but it can induce seizures and convulsions at higher doses. However, when used at lower doses in animal studies, CPP has been found to be safe and well-tolerated.
CPP has been used in various scientific experiments, including studies on learning and memory, neuroprotection, and the effects of drugs on the brain. The compound has also been investigated for its potential as a therapeutic agent in cognitive disorders and as an adjunct therapy for cancer.
CPP research is ongoing, with several studies investigating its potential therapeutic applications in cognitive disorders and cancer. However, further research is needed to fully explore the compound's potential and elucidate its mechanisms of action.
CPP has potential implications in various fields of research and industry, including neuroscience, pharmacology, and drug development. It may be used as a tool in behavior and learning studies, as well as in drug development for cognitive disorders and neurodegenerative diseases.
One limitation of CPP research is the lack of human clinical studies investigating its effects and potential therapeutic applications. Additionally, more research is needed to fully elucidate the mechanisms of action of CPP and its interactions with other compounds in the brain. Future directions for CPP research could include conducting more comprehensive toxicology studies, investigating its potential as a novel therapeutic agent in various diseases, and exploring the compound's potential as a research tool in neuroscience and pharmacology.
In conclusion, CPP is a psychoactive compound that has been used in scientific research to study the effects of drugs on the brain and to investigate potential therapeutic applications in cognitive disorders and cancer. This white crystalline powder is synthesized through various routes and characterized by various spectroscopic techniques. Analytical methods such as GC, HPLC, and MS are used to analyze CPP. This compound has low toxicity and is well-tolerated at lower doses in animal studies. While research on CPP is ongoing, further investigations are needed to fully elucidate its mechanisms of action and potential therapeutic applications. The use of CPP in various fields of research and industry holds promise for future developments and advancements in the field of neuroscience and pharmacology.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

253.1233420 g/mol

Monoisotopic Mass

253.1233420 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types